5-Ethoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol
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Description
Scientific Research Applications
Antiviral Activity
Research on derivatives closely related to 5-Ethoxy-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol has shown promising antiviral activity. Compounds like 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been reported to markedly inhibit retrovirus replication in cell culture, demonstrating potential as therapeutic agents against viruses including HIV (Hocková et al., 2003).
Antifungal and Herbicidal Effects
Derivatives of pyrimidin-4-yl have been investigated for their antifungal properties, with some compounds showing significant effectiveness against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Additionally, novel pyrimidine derivatives containing 1,2,4-triazole have exhibited good herbicidal activity against various plants, indicating their potential in agricultural applications (Zhu et al., 2021).
Aldose Reductase Inhibition and Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the chemical , have been identified as selective aldose reductase inhibitors exhibiting antioxidant activity. These compounds could have implications in the treatment of diabetic complications (La Motta et al., 2007).
Anticancer Potential
Research into compounds structurally similar to 5-Ethoxy-2-(5-(4-methoxyphenoxy)pyrimidin-4-yl)phenol has also touched on anticancer activity, particularly against breast cancer cell lines. These findings underscore the potential for such compounds to be developed into anticancer therapies (Sukria et al., 2020).
Properties
IUPAC Name |
5-ethoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-15-8-9-16(17(22)10-15)19-18(11-20-12-21-19)25-14-6-4-13(23-2)5-7-14/h4-12,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULADIWXVBCWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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